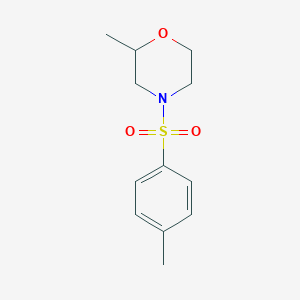

2-Methyl-4-tosylmorpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-(4-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)13-7-8-16-11(2)9-13/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWOKFNRGHQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610815 | |

| Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503469-23-6 | |

| Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-4-tosylmorpholine

Executive Summary

2-Methyl-4-tosylmorpholine is a critical intermediate in the synthesis of chiral ligands and bioactive morpholine derivatives. Its structure comprises a morpholine heterocycle protected at the nitrogen by a p-toluenesulfonyl (tosyl) group, with a methyl substituent at the C2 position.

This guide details the Direct N-Sulfonylation of 2-methylmorpholine. This route is selected for its operational simplicity, high atom economy, and scalability compared to de novo cyclization methods. The protocol prioritizes the control of regioselectivity and the removal of sulfonyl chloride byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the nucleophilic attack of the secondary amine (2-methylmorpholine) on the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl).

Strategic Considerations

-

Stereochemistry: The starting material, 2-methylmorpholine, possesses a chiral center at C2. If enantiopure product is required (e.g., (R)-2-methyl-4-tosylmorpholine), one must utilize enantiopure starting amine. The sulfonylation conditions described here do not cause racemization.

-

Regioselectivity: As a secondary amine, the morpholine nitrogen is significantly more nucleophilic than the oxygen ether linkage, ensuring exclusive N-sulfonylation.

-

Byproduct Management: The reaction generates HCl, necessitating a stoichiometric base (Triethylamine or Pyridine) to drive the equilibrium.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide bond.

Primary Protocol: N-Sulfonylation

Reaction Scheme

Reaction: 2-Methylmorpholine + TsCl + Et

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role | Critical Attribute |

| 2-Methylmorpholine | 101.15 | 1.0 | Substrate | Liquid; Check enantiomeric purity if applicable. |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 - 1.2 | Electrophile | Solid; Hydrolyzes in moist air. Use fresh. |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Liquid; Scavenges HCl. |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous; 10-15 volumes relative to substrate. |

| DMAP | 122.17 | 0.05 | Catalyst | Optional; Accelerates sluggish reactions. |

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 2-Methylmorpholine (10.0 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15.0 mmol) via syringe.

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes. -

Electrophile Addition: Add TsCl (11.0 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature

to prevent impurity formation.

Phase 2: Reaction and Monitoring

6. Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT).

7. Stirring: Stir at RT for 4–6 hours.

8. IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (ninhydrin active) should disappear; the product spot (UV active) will appear at higher

Phase 3: Workup and Purification

9. Quench: Add saturated aqueous NH

- If Solid: Recrystallize from hot Ethanol or EtOAc/Heptane.

- If Oil: Flash column chromatography (SiO

Workflow Diagram

Figure 2: Operational workflow for the N-tosylation of 2-methylmorpholine.

Characterization & Quality Control

Upon isolation, the identity of this compound must be validated. The following data represents expected spectral characteristics for this class of sulfonamides.

Expected NMR Data ( )[4]

-

H NMR (400 MHz):

-

7.65 (d, J = 8.2 Hz, 2H, Ar-H ortho to SO

-

7.32 (d, J = 8.2 Hz, 2H, Ar-H meta to SO

-

3.75 – 3.95 (m, 2H, Morpholine O-CH

- 3.50 – 3.65 (m, 1H, Morpholine CH -Me)

-

3.40 (m, 1H) & 2.50 (m, 1H) (N-CH

-

2.43 (s, 3H, Ar-CH

-

1.15 (d, J = 6.5 Hz, 3H, Morpholine-CH

-

7.65 (d, J = 8.2 Hz, 2H, Ar-H ortho to SO

-

Interpretation: The presence of the characteristic AB quartet (doublets) in the aromatic region (7.3–7.7 ppm) confirms the tosyl group incorporation. The doublet at ~1.15 ppm confirms the integrity of the methyl group on the morpholine ring.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of TsCl | Ensure TsCl is white/crystalline, not wet. Use anhydrous DCM.[1] |

| New Spot on TLC (Low Rf) | Formation of TsOH | Ensure sufficient base (TEA) is present. Wash thoroughly with NaHCO |

| Product is Oily/Yellow | Residual TsCl or solvents | Recrystallize from EtOH.[2] High vacuum drying (>4h). |

Safety & Handling (MSDS Highlights)

-

p-Toluenesulfonyl Chloride: Corrosive, lachrymator. Reacts with water to release HCl gas. Handle in a fume hood.

-

2-Methylmorpholine: Flammable liquid, skin irritant.

-

Dichloromethane: Suspected carcinogen, volatile. Use proper PPE (gloves, goggles).

References

-

General Sulfonylation Protocol

-

Organic Syntheses, Coll.[7] Vol. 10, p. 330 (2004). "Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)". (Standard protocol for amine tosylation using TEA/DCM).

-

-

Morpholine Synthesis Context

- Journal of Organic Chemistry, 2023. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine". (Provides context on tosyl-morpholine stability and spectral properties).

-

Tosyl Chloride Handling & Mechanism

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-4-tosylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methyl-4-tosylmorpholine is a chiral heterocyclic compound of significant interest in synthetic organic chemistry. Its rigid morpholine core, substituted with a methyl group at the C-2 position and a tosyl group on the nitrogen atom, makes it a valuable building block for the synthesis of various biologically active molecules and a key intermediate in the development of novel pharmaceuticals. The precise structural elucidation of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) of this compound, offering both available experimental data and predictive analysis to facilitate its unambiguous identification and characterization.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that are reflected in its spectral data. The presence of a chiral center at the C-2 position, an aromatic tosyl group, and the morpholine ring system all give rise to characteristic signals in NMR, IR, and MS analyses.

Molecular Diagram of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the available and predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Partial experimental ¹H NMR data for this compound has been reported in the literature. The data, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is presented below.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | d | 7.6 | 2H | Ar-H (ortho to SO₂) |

| 7.34 | d | 7.4 | 2H | Ar-H (meta to SO₂) |

| 3.87 | m | - | 1H | H-2 |

| 3.72-3.63 | m | - | 2H | Morpholine ring protons |

| 2.44 | s | - | 3H | Ar-CH₃ |

| ~3.5-3.3 | m | - | 2H | Morpholine ring protons |

| ~2.9-2.7 | m | - | 2H | Morpholine ring protons |

| 1.25 | d | ~6.5 | 3H | C2-CH₃ |

Note: Predicted chemical shifts and multiplicities are shown in italics and are based on established principles of NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two doublets in the aromatic region (δ 7.63 and 7.34 ppm) are characteristic of a para-substituted benzene ring, consistent with the tosyl group. The downfield shift of the ortho protons (δ 7.63 ppm) is due to the deshielding effect of the adjacent sulfonyl group.

-

Morpholine Ring Protons: The protons on the morpholine ring are expected to appear as complex multiplets in the region of δ 2.7-3.9 ppm. The proton at the chiral center (H-2) is observed as a multiplet around δ 3.87 ppm. The remaining morpholine protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

Methyl Protons: The singlet at approximately δ 2.44 ppm corresponds to the three protons of the methyl group on the tosyl ring. The doublet at approximately δ 1.25 ppm is assigned to the methyl group at the C-2 position of the morpholine ring, with the splitting arising from coupling to the adjacent H-2 proton.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Ar-C (ipso to SO₂) |

| 134.0 | Ar-C (para to SO₂) |

| 129.8 | Ar-CH (meta to SO₂) |

| 127.5 | Ar-CH (ortho to SO₂) |

| 75.0 | C-2 |

| 66.5 | C-6 |

| 50.0 | C-3 |

| 48.0 | C-5 |

| 21.5 | Ar-CH₃ |

| 18.0 | C2-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm) corresponding to the four distinct carbon environments of the para-substituted tosyl group.

-

Morpholine Ring Carbons: The four carbon atoms of the morpholine ring are chemically non-equivalent and are predicted to resonate in the upfield region (δ 45-80 ppm). The carbon bearing the methyl group (C-2) is expected to be the most downfield of the saturated carbons.

-

Methyl Carbons: The two methyl carbons will appear as sharp signals at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of a solid organic compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the C-O and C-N bonds of the morpholine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C stretch |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1110 | Strong | C-O-C stretch (morpholine) |

| ~1090 | Strong | S-N stretch |

| ~950 | Medium | C-N stretch (morpholine) |

Interpretation of the Predicted IR Spectrum:

-

Sulfonyl Group: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group, expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic Ring: The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Morpholine Ring: The C-O-C ether linkage of the morpholine ring will give rise to a strong absorption band around 1110 cm⁻¹. The C-N and S-N stretching vibrations are also expected in the fingerprint region.

-

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups of the morpholine ring will appear in the 2950-2850 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Solid Sample)

Caption: A generalized workflow for acquiring an IR spectrum of a solid sample using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would be a suitable method.

Predicted Fragmentation Pattern (Electron Ionization):

The molecular ion peak (M⁺) for this compound (C₁₂H₁₇NO₃S) is expected at m/z = 271. Upon electron ionization, the molecule is expected to undergo fragmentation through several pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 271 | [M]⁺ (Molecular Ion) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 116 | [C₆H₁₂NO]⁺ (Morpholine ring fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ (Aliphatic fragments) |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: A peak at m/z 271 would confirm the molecular weight of the compound.

-

Major Fragmentation Pathways: The most likely fragmentation is the cleavage of the N-S bond, leading to the formation of a stable tosyl cation at m/z 155 and a radical cation of the 2-methylmorpholine moiety. The tosyl cation can further fragment to the tropylium ion at m/z 91. The 2-methylmorpholine fragment can also be observed at m/z 116. Further fragmentation of the morpholine ring would lead to smaller aliphatic fragments.

Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a detailed overview of the expected and partially reported spectral characteristics of this compound. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectral data. As a chiral molecule, further characterization using techniques such as chiral chromatography or polarimetry would be necessary to determine the enantiomeric purity of a given sample.

References

- Note: As specific experimental spectra for this compound are not widely published, this reference list includes sources for general spectroscopic techniques and principles.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons.

The Formation of 2-Methyl-4-tosylmorpholine: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the formation mechanism of 2-Methyl-4-tosylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1] The introduction of a methyl group at the 2-position and a tosyl group at the 4-position (the nitrogen atom) imparts specific conformational constraints and electronic properties, making this derivative a valuable building block in the synthesis of complex molecules.

This document will elucidate the key synthetic strategies for the formation of the this compound core, with a focus on the underlying reaction mechanisms. We will delve into the critical role of the tosyl group, not only as a protecting group but also as a key activator for the crucial ring-forming cyclization step. Furthermore, this guide will present detailed experimental protocols, data interpretation, and visual diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this important synthetic transformation.

Mechanistic Pathways to the Morpholine Core: An Overview

The synthesis of substituted morpholines can be broadly approached through several strategic disconnections. Established methods often involve the construction of the morpholine ring via intramolecular cyclization, the functionalization of a pre-existing morpholine core, or the ring-opening of specific precursors.[2] For the specific case of this compound, the most common and mechanistically insightful approach involves the intramolecular cyclization of an N-tosylated amino diol precursor.

This strategy hinges on the differential reactivity of the two hydroxyl groups in the acyclic precursor, a feature that is expertly exploited through the use of the tosyl group. The tosyl group serves a dual purpose: it acts as a robust protecting group for the amine, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the overall molecule.[3] More critically, one of the hydroxyl groups can be converted into a tosylate ester, an excellent leaving group, which is then displaced by the remaining hydroxyl group in an intramolecular SN2 reaction to forge the morpholine ring.

The Cornerstone of Synthesis: Intramolecular Cyclization of an N-Tosyl Amino Diol

The most direct and widely applicable method for the synthesis of this compound proceeds through the intramolecular cyclization of a suitably substituted N-tosylated diethanolamine derivative. This process can be broken down into two key stages: the preparation of the acyclic precursor and the subsequent ring-closing reaction.

Synthesis of the Acyclic Precursor: N-(2-hydroxy-1-methylethyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

The logical precursor for the intramolecular cyclization is an N-tosylated amino diol containing the requisite methyl group at the appropriate position. A plausible starting point is the reaction of 2-amino-1-propanol with ethylene oxide, followed by tosylation of the resulting secondary amine. Alternatively, a more controlled approach involves the reaction of a primary amine with a tosyl group already in place with an appropriate epoxide.

A common route to diethanolamine derivatives involves the reaction of an amine with ethylene oxide.[4] For our target molecule, we would start with 2-aminopropan-1-ol.

Step 1: Formation of the Diol Precursor

The synthesis begins with the reaction of 2-aminopropan-1-ol with one equivalent of ethylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The reaction is typically carried out in a protic solvent like methanol or water.

Step 2: N-Tosylation

The resulting secondary amino diol is then protected with a tosyl group. This is achieved by reacting the amino diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base is crucial to neutralize the HCl generated during the reaction. The tosyl group preferentially reacts with the more nucleophilic nitrogen atom over the hydroxyl groups.[3]

The Ring-Closing Event: A Tosylate-Mediated Intramolecular SN2 Reaction

With the N-tosylated diol in hand, the next critical step is to differentiate the two hydroxyl groups to facilitate a clean intramolecular cyclization. This is achieved by selectively converting one of the hydroxyl groups into a good leaving group, most commonly a tosylate ester.

Step 3: Selective Tosylation of the Primary Hydroxyl Group

The primary hydroxyl group is sterically more accessible and therefore more reactive towards tosyl chloride than the secondary hydroxyl group. By carefully controlling the stoichiometry of the reagents (using one equivalent of TsCl) and the reaction conditions (e.g., low temperature), it is possible to achieve selective tosylation of the primary hydroxyl group.

Step 4: Base-Mediated Intramolecular Cyclization

The final step is the intramolecular cyclization of the mono-tosylated precursor. This is an intramolecular Williamson ether synthesis. The reaction is promoted by a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which deprotonates the remaining secondary hydroxyl group, converting it into a more potent nucleophile. This alkoxide then undergoes an intramolecular SN2 attack on the carbon bearing the tosylate leaving group, displacing the tosylate and forming the six-membered morpholine ring.

The stereochemistry of the methyl group at the 2-position is retained throughout this process, provided that the starting 2-aminopropan-1-ol is enantiomerically pure.

Alternative Synthetic Strategies

While the intramolecular cyclization of an N-tosyl amino diol is a robust and common method, other strategies can also be employed to synthesize substituted tosylmorpholines. One notable alternative involves the ring opening of a 2-tosyl-1,2-oxazetidine precursor.[1][5]

In this approach, a 2-tosyl-1,2-oxazetidine is reacted with a nucleophile, such as an enolate derived from an α-formyl carboxylate, in a base-catalyzed reaction.[1] This leads to the formation of a morpholine hemiaminal, which can then be further elaborated to the desired 2-substituted-4-tosylmorpholine.[1][5] This method offers a different synthetic entry point and can be advantageous for accessing a variety of substitution patterns on the morpholine ring.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the intramolecular cyclization pathway.

Synthesis of N-(2-hydroxypropyl)ethanolamine

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-1-propanol | 75.11 | 7.51 g | 0.1 |

| Ethylene Oxide | 44.05 | 4.41 g | 0.1 |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

To a solution of 2-amino-1-propanol (7.51 g, 0.1 mol) in methanol (100 mL) in a sealed pressure vessel, add ethylene oxide (4.41 g, 0.1 mol) at 0 °C.

-

Seal the vessel and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-hydroxypropyl)ethanolamine, which can be used in the next step without further purification.

Synthesis of N-(2-hydroxypropyl)-N-(tosyl)ethanolamine

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxypropyl)ethanolamine | 119.16 | 11.92 g | 0.1 |

| p-Toluenesulfonyl chloride | 190.65 | 19.07 g | 0.1 |

| Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve the crude N-(2-hydroxypropyl)ethanolamine (11.92 g, 0.1 mol) in pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (19.07 g, 0.1 mol) in dichloromethane (100 mL) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into 200 mL of 1 M HCl (aq) and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(2-hydroxypropyl)-N-(tosyl)ethanolamine.

Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxypropyl)-N-(tosyl)ethanolamine | 273.36 | 2.73 g | 0.01 |

| p-Toluenesulfonyl chloride | 190.65 | 1.91 g | 0.01 |

| Pyridine | 79.10 | 50 mL | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.44 g | 0.011 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

To a solution of N-(2-hydroxypropyl)-N-(tosyl)ethanolamine (2.73 g, 0.01 mol) in pyridine (50 mL) at 0 °C, add p-toluenesulfonyl chloride (1.91 g, 0.01 mol) portion-wise.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.

-

Work up the reaction as described in section 4.2 to isolate the mono-tosylated intermediate.

-

Dissolve the purified mono-tosylated intermediate (approx. 0.01 mol) in anhydrous THF (100 mL) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (0.44 g of 60% dispersion, 0.011 mol) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualizing the Mechanism and Workflow

To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Workflow

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 503469-23-6 | Benchchem [benchchem.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Diethanolamine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

starting materials for 2-Methyl-4-tosylmorpholine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Methyl-4-tosylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide array of bioactive molecules.[1] The tosyl group serves as a crucial protecting group and can influence the molecule's reactivity and conformational properties. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, with a focus on the chemical rationale behind the selection of precursors and reaction conditions. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including good water solubility, metabolic stability, and a non-planar conformation that can be advantageous for receptor binding.[1] Consequently, the development of robust and versatile synthetic routes to substituted morpholines, such as this compound, is of paramount importance for the generation of novel pharmaceutical candidates. This guide will explore the primary retrosynthetic disconnections for this compound, leading to a discussion of the most pertinent starting materials.

Retrosynthetic Analysis and Key Starting Materials

The synthesis of this compound can be approached through two primary retrosynthetic pathways, each dictating a different set of starting materials.

Figure 1: Retrosynthetic pathways for this compound.

Pathway A involves the initial synthesis of the 2-methylmorpholine core, followed by the tosylation of the secondary amine. This is often a straightforward and high-yielding approach.

Pathway B represents a more convergent approach where the tosylated nitrogen and the carbon framework are assembled in a single key step, often offering advantages in terms of stereocontrol.[1][2]

Pathway A: Synthesis via 2-Methylmorpholine and Subsequent Tosylation

This linear approach is often favored for its simplicity and the commercial availability of precursors.

Starting Materials for 2-Methylmorpholine Synthesis

The synthesis of 2-methylmorpholine itself can be achieved through various methods. A common and efficient route involves the cyclization of an appropriate amino alcohol precursor.

| Starting Material | Rationale for Selection | Key Reaction |

| Diethanolamine | A readily available and inexpensive bulk chemical. | Intramolecular cyclization under acidic conditions. |

| N-(2-hydroxyethyl)alaninol | Provides direct access to the 2-methylmorpholine skeleton. | Cyclization via dehydration. |

Tosylation of 2-Methylmorpholine: A Critical Step

The tosylation of the secondary amine of 2-methylmorpholine introduces the p-toluenesulfonyl group, which acts as a robust protecting group and can influence the conformational rigidity of the morpholine ring.

| Reagent | Function | Rationale for Selection |

| 2-Methylmorpholine | Substrate | The synthesized or commercially available heterocyclic core. |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating Agent | A common, stable, and reactive source of the tosyl group.[3] |

| Triethylamine (Et₃N) or Pyridine | Base | Scavenges the HCl byproduct of the reaction, driving the reaction to completion.[4] |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | Inert solvents that are suitable for this type of reaction. |

| 4-Dimethylaminopyridine (DMAP) | Catalyst (Optional) | Can be used to accelerate the reaction, particularly for less reactive amines.[5] |

-

Reaction Setup: To a solution of 2-methylmorpholine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.).

-

Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Figure 2: Workflow for the tosylation of 2-methylmorpholine.

Pathway B: Convergent Synthesis from 2-Tosyl-1,2-oxazetidine

This elegant approach allows for the diastereoselective synthesis of substituted morpholines.[1][2] The key is the reaction between a tosylated oxazetidine and an α-formyl carboxylate.

Key Starting Materials

| Starting Material | Role in the Synthesis | Rationale for Selection |

| 2-Tosyl-1,2-oxazetidine | Electrophilic Partner | A strained heterocyclic compound that undergoes ring-opening upon nucleophilic attack.[1][2] Its synthesis is reported in the literature.[1] |

| Methyl 2-formylpropanoate | Nucleophilic Partner | Provides the C2-methyl group and the remaining atoms for the morpholine ring. Can be prepared from methyl propionate.[1] |

| Potassium Carbonate (K₂CO₃) or DBU | Base | Catalyzes the reaction by deprotonating the α-formyl ester to form the enolate nucleophile.[6] |

| 1,4-Dioxane | Solvent | An appropriate solvent for this type of transformation.[6] |

Mechanistic Insight and Experimental Considerations

The reaction proceeds via a base-catalyzed ring-opening of the 2-tosyl-1,2-oxazetidine by the enolate of the α-formyl carboxylate, followed by an intramolecular cyclization to form the morpholine hemiaminal.[1] Further synthetic manipulations can then lead to the desired this compound.

-

Reaction Setup: A mixture of 2-tosyl-1,2-oxazetidine (1.0 eq.), methyl 2-formylpropanoate (1.0 eq.), and potassium carbonate (1.2 eq.) in 1,4-dioxane is prepared in a reaction vessel.

-

Reaction Progression: The mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is the morpholine hemiaminal, which can be carried forward to the next step.

Figure 3: Mechanistic overview of the convergent synthesis.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Late-Stage Tosylation) | Pathway B (Convergent Synthesis) |

| Overall Strategy | Linear | Convergent |

| Starting Materials | Simple, often commercially available. | Requires synthesis of specialized precursors (e.g., 2-tosyl-1,2-oxazetidine). |

| Stereocontrol | Generally produces a racemic mixture unless a chiral starting material for 2-methylmorpholine is used. | Offers potential for high diastereoselectivity.[1][2] |

| Efficiency | Can be very efficient for achiral synthesis. | May involve more steps in precursor synthesis but can be highly efficient in the key bond-forming reaction. |

| Scalability | Generally straightforward to scale up. | May require more optimization for large-scale synthesis. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of starting materials and overall strategy will depend on the specific requirements of the research, including the need for stereocontrol, the scale of the synthesis, and the availability of precursors. The late-stage tosylation of 2-methylmorpholine offers a direct and robust method for accessing the racemic product. For stereoselective syntheses, the convergent pathway starting from 2-tosyl-1,2-oxazetidine provides a powerful and elegant solution. A thorough understanding of the underlying chemical principles and the practical considerations outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.

References

- CN111675677B - Synthesis process of N-methylmorpholine - Google P

-

Synthesis process of N-methylmorpholine - Eureka | Patsnap. (URL: [Link])

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

N-Methylmorpholine | C5H11NO - PubChem. (URL: [Link])

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. (URL: [Link])

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (URL: [Link])

-

NMO - N-Methylmorpholine-N-Oxide - Organic Chemistry Portal. (URL: [Link])

-

N-Methylmorpholine - Wikipedia. (URL: [Link])

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)

-

Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

-

Synthesis of the starting materials 4. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. rsc.org [rsc.org]

- 6. This compound | 503469-23-6 | Benchchem [benchchem.com]

2-Methyl-4-Tosylmorpholine: Strategic Scaffold for Chiral Morpholine Therapeutics

Executive Summary

2-Methyl-4-tosylmorpholine (CAS: 503469-23-6 for racemate; 74572-10-4 for (S)-isomer) serves as a critical, stable intermediate in the asymmetric synthesis of 2-substituted morpholines. While morpholine rings are ubiquitous in medicinal chemistry—found in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox)—the introduction of a C2-methyl group is a precision modification used to modulate metabolic stability (blocking CYP450 oxidation sites) and restrict conformational flexibility.

This guide details the technical utility of this compound not merely as a protected amine, but as a crystallizable chiral checkpoint . The tosyl (p-toluenesulfonyl) group acts as a dual-function auxiliary: it protects the nitrogen during harsh cyclization conditions and facilitates enantiomeric enrichment via recrystallization, a distinct advantage over oil-based protecting groups like Boc or Cbz.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a white crystalline solid. Its stability profile allows for long-term storage, making it an ideal "shelf-stable" precursor for on-demand generation of volatile or unstable 2-methylmorpholine free bases.

| Property | Specification |

| IUPAC Name | 2-methyl-4-(4-methylphenyl)sulfonylmorpholine |

| Molecular Formula | C₁₂H₁₇NO₃S |

| Molecular Weight | 255.33 g/mol |

| CAS (Racemic) | 503469-23-6 |

| CAS ((S)-Isomer) | 74572-10-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108–112 °C (Enantiopure forms often higher) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Chirality | C2 center derived from Alanine (for S-isomer) |

Synthetic Architectures

The synthesis of this compound is rarely a target in itself; it is the result of strategic "Chiral Pool" manipulation. The most robust route utilizes (S)-Alanine as the chiral source, ensuring high enantiomeric excess (ee).

Pathway A: The Chiral Pool Cyclization (Standard)

This method relies on the double alkylation or intramolecular cyclization of an N-tosyl amino alcohol derivative.

Mechanism:

-

Reduction: (S)-Alanine is reduced to (S)-Alaninol.

-

Protection: Selective N-tosylation.

-

Cyclization: Reaction with ethylene glycol derivatives (e.g., 1,2-dibromoethane) or epoxide ring opening followed by closure.

Pathway B: Ring Expansion (Emerging)

Recent literature suggests a route via 2-tosyl-1,2-oxazetidine , which undergoes ring-opening with methyl-substituted nucleophiles. This allows for modular substitution but is less common for the simple methyl variant.

Visualization of Synthesis Logic

Figure 1: Chiral pool synthesis pathway converting (S)-Alanine to the target scaffold.[1]

Detailed Experimental Protocols

Protocol: Synthesis from N-Tosyl-Alaninol

Context: This protocol is adapted for high-purity generation suitable for pharmaceutical intermediates.

Reagents:

-

N-Tosyl-(S)-alaninol (1.0 equiv)

-

1,2-Dibromoethane (1.2 equiv)

-

Potassium Hydroxide (KOH), powdered (3.0 equiv)

-

DMSO (Solvent, 5 mL/g of substrate)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser. Purge with Nitrogen.

-

Dissolution: Dissolve N-Tosyl-(S)-alaninol in DMSO.

-

Base Addition: Add powdered KOH in portions at 0°C. Caution: Exothermic.

-

Alkylation: Add 1,2-dibromoethane dropwise over 30 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Pour reaction mixture into ice-water (10x volume). The product may precipitate.

-

If Solid: Filter and wash with water.

-

If Oil: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Purification (Critical): Recrystallize from Ethanol/Heptane. This step upgrades the enantiomeric excess (ee) to >99%.

Protocol: Deprotection (Tosyl Removal)

Context: The sulfonamide bond is robust. Standard acid/base hydrolysis fails. Reductive cleavage is required.

Method: Sodium/Naphthalene (Single Electron Transfer)

-

Reagent Prep: Prepare a solution of Sodium Naphthalenide (green/blue) in dry THF.

-

Reaction: Cool the solution of this compound in THF to -78°C.

-

Addition: Cannulate the Na/Naphthalene solution into the substrate solution until the dark green color persists for >15 minutes.

-

Quench: Carefully add MeOH at -78°C to quench excess radical anion.

-

Isolation: Acidify with HCl (1M) to form the morpholine hydrochloride salt (water-soluble). Wash the organic layer (removing naphthalene). Basify the aqueous layer and extract the free amine (S)-2-methylmorpholine .

Applications in Drug Discovery[5][8][9]

The 2-methylmorpholine moiety is a "Privileged Structure" in kinase inhibitors. The methyl group serves two specific mechanistic functions:

-

Conformational Locking: The C2-methyl group forces the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to the target protein.

-

Metabolic Blocking: In many drugs, the morpholine ring is a site of oxidative metabolism. The methyl group sterically hinders the approach of metabolic enzymes (CYP450) to the adjacent oxygen or nitrogen lone pairs.

Logical Workflow: From Scaffold to Lead

The following diagram illustrates how this intermediate feeds into broader drug development campaigns.

Figure 2: Downstream application of the scaffold in medicinal chemistry.

Analytical Data & Validation

To ensure scientific integrity, the following analytical markers should be used to validate the identity of the synthesized material.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| 1H NMR | δ 2.43 (s, 3H, Ar-CH3) | Confirms Tosyl group presence. |

| 1H NMR | δ 1.10 (d, 3H, C2-CH3) | Confirms Methyl group at C2. |

| 13C NMR | ~21.5 ppm (Ar-CH3) | Characteristic Tosyl methyl carbon.[2] |

| HPLC | Chiral Column (e.g., Chiralpak AD-H) | Required to verify ee% (if synthesizing chiral variant). |

| MS (ESI) | [M+H]+ = 256.1 | Protonated molecular ion. |

References

-

Synthesis of Morpholines: Wijtmans, R., et al. "Synthesis of Morpholines." ResearchGate.[3][4] Available at: [Link]

-

Tosyl Deprotection Strategies: Javorskis, T., & Orentas, E. "Photochemical Cleavage of Sulfonamides."[5] The Journal of Organic Chemistry. Available at: [Link]

-

Chiral Pool Synthesis: "Synthesis of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Journal of Organic Chemistry. Available at: [Link]

-

General Tosylation Protocols: "Tosylation of Alcohols and Amines." Master Organic Chemistry. Available at: [Link]

Sources

- 1. 159555-66-5|3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane|BLD Pharm [bldpharm.com]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

An In-depth Technical Guide on the Safety and Handling of Tosylated Compounds

Foreword: Beyond the Reagent Bottle—A Proactive Approach to Tosylate Safety

In the landscape of modern organic synthesis and drug development, tosylated compounds are indispensable tools. Their utility as excellent leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols and amines is well-documented and widely exploited. However, this very reactivity, the characteristic that makes them so valuable, also imbues them with significant, and often underestimated, hazards. This guide is born from field experience and a deep respect for the chemical principles that govern both the efficacy and the risks of these reagents. We will move beyond generic safety data sheets to build a framework of proactive risk assessment and handling protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only use tosylates effectively but to do so with the highest degree of safety and foresight.

The Duality of Reactivity: Understanding the Inherent Hazards of Tosylates

The tosyl group (p-toluenesulfonyl) is a derivative of p-toluenesulfonic acid. When attached to an alkyl group, it creates a potent alkylating agent. This is because the tosylate anion is a highly stabilized, excellent leaving group, a consequence of the resonance delocalization of its negative charge across the sulfonyl group's oxygen atoms.

This inherent reactivity is the root of the primary hazard associated with many tosylated compounds: they are electrophilic and can readily react with nucleophiles. In a biological context, nucleophilic sites are abundant in macromolecules such as DNA, RNA, and proteins. Alkylation of these vital cellular components can lead to disruptions in cellular function, mutagenesis, and potential carcinogenicity. Therefore, it is a critical starting point to regard all novel or uncharacterized tosylated compounds as potentially mutagenic and handle them with appropriate caution.

Foundational Safety Protocols: A Multi-layered Defense

A robust safety culture is built on layers of protection. When handling tosylated compounds, a multi-faceted approach is not just recommended; it is imperative.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not your personal protective equipment (PPE), but rather the engineering controls in your laboratory.

-

Fume Hoods: All manipulations of tosylated compounds, especially volatile or dusty solids, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of powders or vapors and contains any accidental spills.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is there to protect you from what cannot be contained.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected. |

| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes to the eyes. |

| Lab Coat | Flame-resistant, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use-dependent (consult your institution's EHS) | May be required for large-scale operations or if there is a potential for aerosol generation. |

Prudent Practices: The Human Element of Safety

-

Designated Areas: Whenever possible, designate a specific area within the laboratory for working with tosylated compounds. This helps to prevent cross-contamination.

-

Avoid Inhalation: Handle solid tosylates with care to avoid generating dust. If the material is a fine powder, consider wetting it with an appropriate solvent to reduce dustiness.

-

Dermal Contact: Avoid direct contact with the skin. In case of accidental contact, wash the affected area immediately and thoroughly with soap and water.

-

Ingestion: As with all chemicals, eating, drinking, and smoking are strictly prohibited in the laboratory.

The Lifecycle of a Tosylated Compound: From Receipt to Disposal

A holistic approach to safety considers the entire lifecycle of a chemical in the laboratory.

Procurement and Storage

-

Inventory Management: Only procure the quantities of tosylated compounds that are necessary for your immediate research needs.

-

Segregation: Store tosylated compounds away from strong oxidizing agents, strong bases, and nucleophiles. A cool, dry, and well-ventilated area is recommended.

-

Labeling: Ensure all containers are clearly labeled with the compound name, date received, and relevant hazard warnings.

In-Lab Handling and Synthesis

The following workflow diagram illustrates the key decision points and safety considerations when working with tosylated compounds.

Caption: Decision workflow for handling tosylated compounds.

Waste Disposal: A Critical Control Point

Improper disposal of tosylated compounds and their waste streams can pose a significant risk to personnel and the environment.

-

Quenching: Before disposal, it is often prudent to quench reactive tosylates. This can typically be achieved by reacting the waste stream with a mild nucleophile, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The reaction should be performed in a fume hood, and the mixture should be stirred until the tosylate is no longer detectable (e.g., by TLC analysis).

-

Segregation: Segregate tosylate waste from other waste streams. Keep halogenated and non-halogenated waste separate, as is standard practice.

-

Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

| Emergency Scenario | Immediate Action | Follow-up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. | Seek medical attention. |

| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain and clean it up using appropriate absorbent materials. | Report the incident to your institution's Environmental Health and Safety (EHS) department. |

Conclusion: A Culture of Vigilance

The safe handling of tosylated compounds is not about a single set of rules but about fostering a culture of vigilance, proactive risk assessment, and a deep understanding of the chemical principles at play. By integrating the concepts and protocols outlined in this guide into your daily laboratory practices, you can harness the synthetic power of tosylates while minimizing the risks to yourself, your colleagues, and the environment.

References

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (A foundational text on laboratory safety). National Research Council. [Link]

-

PubChem Entry for p-Toluenesulfonyl chloride. (Provides detailed chemical and toxicological data). National Center for Biotechnology Information. [Link]

-

Safety in Academic Chemistry Laboratories, 8th Edition. (A guide for students and educators on safe laboratory practices). American Chemical Society. [Link]

Methodological & Application

The Strategic Application of 2-Methyl-4-tosylmorpholine in Modern Medicinal Chemistry: A Guide for Researchers

In the intricate landscape of medicinal chemistry, the morpholine scaffold stands out as a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target engagement. The strategic introduction of chirality and functional handles to this versatile heterocycle opens up new avenues for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of 2-Methyl-4-tosylmorpholine, a chiral building block with significant potential in drug discovery.

While direct literature on the extensive applications of this compound is emerging, its structural features allow for scientifically sound projections of its reactivity and utility. The presence of a methyl group at the C-2 position introduces a chiral center, crucial for stereoselective interactions with biological targets. The tosyl group on the nitrogen atom serves a dual purpose: it acts as a robust protecting group, rendering the nitrogen non-basic and non-nucleophilic, and it can function as an activating group, influencing the reactivity of the morpholine ring.[4][5] This document outlines detailed protocols for the plausible application of this versatile reagent in the synthesis of valuable chiral intermediates for medicinal chemistry.

I. Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is predicated on two key chemical principles: its role as a chiral scaffold and the electronic influence of the N-tosyl group. The tosyl group, being strongly electron-withdrawing, significantly modulates the chemical properties of the morpholine ring compared to its N-unsubstituted counterpart.

Key Physicochemical and Reactivity Insights:

| Feature | Implication in Synthesis |

| Chiral Center at C-2 | Enables the synthesis of enantiomerically pure downstream compounds, which is critical for specificity in drug-target interactions. Can be utilized as a chiral auxiliary to direct stereoselective transformations. |

| N-Tosyl Group | Nitrogen Protection: Prevents unwanted side reactions involving the morpholine nitrogen (e.g., protonation, alkylation). |

| Activation: The electron-withdrawing nature of the tosyl group can activate adjacent positions to nucleophilic attack. | |

| Leaving Group Potential: The N-S bond can be cleaved under specific reductive conditions to deprotect the nitrogen. |

The following sections will provide detailed protocols for the hypothetical, yet chemically sound, application of this compound in key synthetic transformations relevant to medicinal chemistry.

II. Application Protocol 1: Synthesis of Chiral 1,2-Amino Alcohols via Reductive Ring Opening

Chiral 1,2-amino alcohols are valuable intermediates in the synthesis of numerous pharmaceuticals.[6] this compound can serve as a masked precursor to these structures through a reductive ring-opening strategy. This protocol describes a plausible method for the synthesis of (R)- or (S)-2-amino-1-propanol derivatives.

Workflow for Reductive Ring Opening

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 503469-23-6 | Benchchem [benchchem.com]

- 5. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Methyl-4-tosylmorpholine in the Synthesis of Bioactive Molecules

Introduction: The Strategic Advantage of the 2-Methylmorpholine Moiety

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a well-established privileged structure. Its incorporation into molecular scaffolds often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The introduction of a methyl group at the 2-position of the morpholine ring creates a chiral center, opening avenues for the development of stereoselective therapeutics with potentially enhanced potency and reduced off-target effects. Numerous bioactive molecules across various therapeutic areas feature the 2-methylmorpholine core, underscoring its significance in drug design and development.

2-Methyl-4-tosylmorpholine emerges as a key synthetic intermediate, providing a chemically activated form of 2-methylmorpholine. The tosyl group, a derivative of p-toluenesulfonic acid, functions as an excellent leaving group in nucleophilic substitution reactions. This property makes this compound a versatile building block for the efficient introduction of the 2-methylmorpholino group into a wide array of molecular architectures. This guide provides detailed protocols for the synthesis of this compound and its application in the construction of precursors for bioactive molecules, supported by mechanistic insights and practical considerations for researchers in drug discovery and development.

Core Principles: The Role of the Tosyl Group in Activating the Morpholine Nitrogen

The synthetic utility of this compound is rooted in the chemical properties of the sulfonyl group. The tosyl group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the morpholine nitrogen to which it is attached. This "protection" prevents unwanted side reactions at the nitrogen atom. More importantly, the tosylate anion is a very stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3]

When this compound is subjected to nucleophilic attack, the reaction does not occur at the nitrogen or the carbons of the morpholine ring. Instead, it is envisioned to be a valuable reagent in reactions where the entire 2-methylmorpholine moiety is transferred. A primary application lies in the N-arylation of anilines and other nitrogen-based nucleophiles, a key step in the synthesis of many pharmaceuticals, including the oxazolidinone class of antibiotics.

Caption: Synthetic workflow for this compound and its application.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound involves the reaction of 2-methylmorpholine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine or triethylamine are commonly used for this purpose.[4]

Experimental Protocol

-

Reaction Setup: To a solution of 2-methylmorpholine (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dry DCM (5 volumes) to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methylmorpholine) is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water (10 volumes).

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Data Presentation: Reaction Parameters

| Parameter | Value |

| Reactants | |

| 2-Methylmorpholine | 1.0 eq. |

| p-Toluenesulfonyl Chloride | 1.2 eq. |

| Base (Triethylamine/Pyridine) | 1.5 eq. |

| Solvent | Dry Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 16-20 hours |

| Work-up | Aqueous wash |

| Purification | Recrystallization |

Application in the Synthesis of a Bioactive Molecule Precursor: N-Aryl-2-methylmorpholine

A key application of this compound is in the N-arylation of anilines to form N-aryl-2-methylmorpholines. This structural motif is present in a variety of bioactive molecules. The following protocol describes a representative nucleophilic aromatic substitution reaction. The synthesis of Linezolid, an important oxazolidinone antibiotic, involves the N-alkylation of a substituted aniline, demonstrating the relevance of this type of transformation.[5]

Caption: N-Arylation using this compound.

Experimental Protocol

-

Reaction Setup: In a sealable reaction vessel, combine the substituted aniline (e.g., 3-fluoro-4-aminobenzonitrile, 1.0 eq.), this compound (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aniline derivative.

-

Reaction Time: Stir the reaction mixture at the elevated temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-2-methylmorpholine derivative.

Data Presentation: Reaction Conditions for N-Arylation

| Parameter | Condition |

| Electrophile | This compound (1.1 eq.) |

| Nucleophile | Substituted Aniline (1.0 eq.) |

| Base | Potassium Carbonate (2.0 eq.) |

| Solvent | DMF or DMSO |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental principles of organic synthesis. The tosylation of amines is a standard procedure, and the reactivity of tosylates as leaving groups in nucleophilic substitution reactions is extensively documented in chemical literature.[3] The progress of both the synthesis of this compound and its subsequent N-arylation reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the products can be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline this compound serves as a reliable indicator of its purity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its preparation from readily available starting materials is straightforward, and its activated nature, conferred by the tosyl group, allows for the efficient introduction of the 2-methylmorpholine moiety into a variety of molecular scaffolds. The protocols provided in this guide offer a solid foundation for researchers and scientists in drug development to utilize this important synthetic intermediate in their efforts to create novel and effective therapeutics.

References

-

AdisInsight. (n.d.). Sutezolid - Global Alliance for TB Drug Development/Sequella. Springer Nature Switzerland AG. Retrieved from [Link]

- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.

-

Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

-

Medicines for All Institute. (n.d.). Sutezolid. Virginia Commonwealth University. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

G. Orentas, et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

Sutezolid. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

experimental procedure for alkylation of 2-Methyl-4-tosylmorpholine

Executive Summary

This Application Note details the protocol for the regioselective C-alkylation of this compound. While

Key Challenges & Solutions:

-

Regioselectivity: The 2-methyl substituent creates a steric bias between the C3 (proximal) and C5 (distal) positions. Kinetic deprotonation typically favors the less hindered C5 position , whereas thermodynamic conditions or specific directing groups can favor C3.

-

Competing Pathways:

-Tosyl groups are prone to ortho-lithiation on the aromatic ring. This protocol utilizes

Strategic Analysis & Mechanism

The functionalization of saturated nitrogen heterocycles relies on the Complex Induced Proximity Effect (CIPE) . The lithium aggregate coordinates with the sulfonyl oxygens, directing the base to the nearest acidic proton.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic divergence in the lithiation of N-tosylmorpholines. Kinetic control favors C5-lithiation.

Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | Role | Specifications |

| This compound | Substrate | Dry, azeotroped with toluene if necessary. |

| Base | 1.4 M in cyclohexane (Titrate before use). | |

| TMEDA | Ligand | Distilled over |

| THF | Solvent | Anhydrous, inhibitor-free (distilled from Na/Benzophenone). |

| Electrophile (R-X) | Trapping Agent | Alkyl halide, aldehyde, or ketone (Dry). |

Step-by-Step Procedure

1. Reactor Setup:

-

Flame-dry a 25 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Flush with Argon for 15 minutes. Maintain positive pressure throughout.

2. Solvation:

-

Charge the flask with This compound (1.0 equiv, e.g., 255 mg, 1.0 mmol).

-

Add Anhydrous THF (5 mL, 0.2 M concentration).

-

Add TMEDA (1.2 equiv, 180 µL).

-

Cool the mixture to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

3. Lithiation (Deprotonation):

-

Add

-BuLi (1.2 equiv) dropwise over 5 minutes via syringe.-

Observation: A color change (often yellow or orange) indicates anion formation.

-

-

Stir at -78°C for 30–45 minutes .

-

Note: Do not exceed 1 hour or warm up, as this promotes ortho-lithiation of the tosyl ring.

-

4. Electrophile Trapping:

-

Add the Electrophile (1.5 equiv) (neat or dissolved in minimal THF) dropwise.

-

Stir at -78°C for 1 hour .

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

5. Quench & Workup:

-

Quench with Sat.

(2 mL) while stirring vigorously. -

Dilute with EtOAc (20 mL) and water (10 mL).

-

Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo.

6. Purification:

-

Purify via Flash Column Chromatography (SiO2).

-

Typical Eluent: Hexanes/EtOAc (Gradient 90:10 to 70:30).

Data Analysis & Optimization

Regioselectivity Outcomes

The regiochemical outcome depends heavily on the steric bulk of the electrophile and the base used.

| Parameter | Condition | Major Product | Yield (Est.) |

| Standard | C5-Alkyl | 65-80% | |

| Thermodynamic | Warm to -40°C pre-E+ | Ortho-Tosyl | Mixed |

| C3-Targeting | Use of | C3-Alkyl | <40% (Steric clash) |

Workflow Diagram

Figure 2: Operational workflow for the low-temperature alkylation protocol.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Recovery of Starting Material | Wet THF or insufficiently strong base. | Distill THF from Na/Benzophenone; Titrate |

| Ortho-Alkylation (Tosyl ring) | Temperature too high during lithiation. | Strictly maintain -78°C . Reduce lithiation time to 20 min. |

| Complex Mixture | Decomposition of sulfonamide. | Ensure anhydrous conditions; avoid warming before quench. |

| Low C3 Selectivity | Steric hindrance from C2-Methyl. | C5 is the kinetic product. C3 functionalization is difficult on this specific substrate without directing groups (e.g., ester) at C2. |

References

-

Beak, P., & Lee, W. K. (1989).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. Link -

Capriati, V., et al. (2009).

-Tosylaziridines and Related Heterocycles. Chemical Reviews, 109(11), 5750–5798. Link -

Gawley, R. E., & Zhang, Q. (1995). 2-Lithio-N-Boc-piperidine and -pyrrolidine: Structure, Dynamics, and Reactivity. Journal of the American Chemical Society, 117(22), 6169–6170. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.

Sources

Application Note: Scale-Up Synthesis of 2-Methyl-4-tosylmorpholine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-4-tosylmorpholine , a critical chiral building block in drug discovery. While laboratory-scale synthesis often relies on dichloromethane (DCM) and pyridine, these conditions are suboptimal for multi-kilogram campaigns due to toxicity, cost, and difficult salt filtration.

This guide presents a Process-Optimized Biphasic Route (Schotten-Baumann conditions) utilizing Toluene and aqueous NaOH. This method offers superior heat management, simplified workup (liquid-liquid extraction vs. filtration), and improved atom economy, making it the industry-preferred approach for scaling sulfonylations.

Key Performance Indicators (KPIs)

| Parameter | Lab Scale (DCM/Pyridine) | Process Scale (Toluene/NaOH) |

| Yield | 85-90% | 92-95% |

| Purity (HPLC) | >95% | >98.5% |

| Waste Stream | Pyridinium salts (Solid waste) | NaCl (Aqueous waste) |

| Throughput | Low (Filtration bottlenecks) | High (Phase separation) |

Strategic Route Selection

Route A: Cyclization of Diethanolamine Derivatives (Not Recommended)

-

Mechanism: Acid-catalyzed dehydration of N-tosyl-bis(2-hydroxypropyl)amine.

-

Drawbacks: Requires harsh acidic conditions (H₂SO₄ or HCl gas) at high temperatures (150°C+), leading to tar formation and lower yields. Impurity profiles are often complex, requiring chromatography.

Route B: Direct N-Sulfonylation of 2-Methylmorpholine (Recommended)

-

Mechanism: Nucleophilic attack of the secondary amine on

-toluenesulfonyl chloride (TsCl). -

Advantage: Mild conditions (<25°C), high convergence, and commercially available starting materials.

-

Stereochemistry: The reaction does not affect the chiral center at C2; therefore, this protocol applies to

-,

chemical-pathway-diagram

Caption: Nucleophilic substitution pathway utilizing a biphasic system to scavenge HCl.

Process Safety & Thermodynamics

Hazard Analysis

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive solid. Reacts slowly with water to form HCl and TsOH. Critical: Inhalation sensitizer. Handle in a closed system or well-ventilated hood.

-

Exotherm: The sulfonylation reaction is highly exothermic (

). -

Toluene: Flammable (Flash point: 4°C). Static discharge precautions required.

Thermal Control Strategy

For scale-up (>100g), the "all-in" addition method is unsafe.

-

Protocol: Dissolve TsCl in Toluene and add slowly to the amine/base mixture (or vice versa) to maintain

. -

Active Cooling: Jacket temperature should be set 10°C below the target internal temperature.

Detailed Protocol: 1.0 kg Scale-Up

Batch Size: 1.0 kg input (2-Methylmorpholine) Expected Output: ~2.3 - 2.4 kg Product